Cas no 28882-53-3 (Ochromycinone)

Ochromycinone 化学的及び物理的性質
名前と識別子
-
- Benz[a]anthracene-1,7,12(2H)-trione,3,4-dihydro-8-hydroxy-3-methyl-, (3S)-
- Ochromycinone
- STA-21
- (3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
- (+)-Ochromycinone
- AKOS030254378
- CHEBI:206977
- ACon1_001791
- J-017311
- Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-hydroxy-3-methyl-, (3S)-
- Q27275510
- CHEMBL256705
- HY-121482
- CKZ6P7I25M
- DTXSID40473279
- 28882-53-3
- CS-0082175
- (3S)-3.BETA.-METHYL-8-HYDROXY-1,2,3,4,7,12-HEXAHYDROBENZO(A)ANTHRACENE-1,7,12-TRIONE
- C90290
- Deoxytetrangomycin
- NCGC00180137-01
- J655.169F
- BRD-K92524032-001-01-3
- MEGxm0_000296
- BENZ(A)ANTHRACENE-1,7,12(2H)-TRIONE, 3,4-DIHYDRO-8-HYDROXY-3-METHYL-, (S)-
- (S)-Ochromycinone
- UNII-CKZ6P7I25M
- SCHEMBL19799341
- DA-66301
- GLXC-03252
- DTXCID30424093
- (3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo(a)anthracene-1,7,12-trione
- (3S)-3BETA-METHYL-8-HYDROXY-1,2,3,4,7,12-HEXAHYDROBENZO(A)ANTHRACENE-1,7,12-TRIONE
- BRD-K92524032-001-02-1
-
- インチ: InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3/t9-/m0/s1
- InChIKey: ZAWXOCUFQSQDJS-VIFPVBQESA-N
- ほほえんだ: C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC=C4O)C3=O
計算された属性
- せいみつぶんしりょう: 306.08900
- どういたいしつりょう: 306.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 71.4Ų
じっけんとくせい
- 密度みつど: 1.387
- ゆうかいてん: 160-162°C
- ふってん: 568.6°C at 760 mmHg
- フラッシュポイント: 311.7°C
- 屈折率: 1.666
- PSA: 71.44000
- LogP: 2.93260
Ochromycinone セキュリティ情報
- ちょぞうじょうけん:Amber Vial, -20°C Freezer
Ochromycinone 税関データ
- 税関コード:2914400090
- 税関データ:
中国税関コード:
2914400090概要:
2914400090他のケトール及びケトアルデヒド。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914400090他のケトールおよびケトアルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Ochromycinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O150000-2mg |
Ochromycinone |
28882-53-3 | 2mg |
$351.00 | 2023-05-17 | ||
TRC | O150000-10mg |
Ochromycinone |
28882-53-3 | 10mg |
$1636.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S276114-250μg |
Ochromycinone |
28882-53-3 | ≥98% | 250μg |
¥1082.90 | 2023-09-01 | |
A2B Chem LLC | AB35799-1mg |
Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-hydroxy-3-methyl-, (3S)- |
28882-53-3 | ≥95% | 1mg |
$187.00 | 2024-04-20 | |
A2B Chem LLC | AB35799-5mg |
Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-hydroxy-3-methyl-, (3S)- |
28882-53-3 | ≥95% | 5mg |
$813.00 | 2024-04-20 | |
TRC | O150000-1mg |
Ochromycinone |
28882-53-3 | 1mg |
$184.00 | 2023-05-17 | ||
TRC | O150000-500μg |
Ochromycinone |
28882-53-3 | 500μg |
$ 103.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200757-1mg |
STA-21, |
28882-53-3 | ≥98% | 1mg |
¥1730.00 | 2023-09-05 | |
1PlusChem | 1P002XEF-5mg |
Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-hydroxy-3-methyl-, (3S)- |
28882-53-3 | ≥95% | 5mg |
$1071.00 | 2025-02-19 | |
TRC | O150000-500µg |
Ochromycinone |
28882-53-3 | 500µg |
$104.00 | 2023-05-17 |
Ochromycinone 関連文献
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1. Synthetic approaches to the angucycline antibiotics: the total syntheses of (±)-rubiginone B1 and B2, (±)-emycin A, and related analoguesDavid S. Larsen,Michael D. O'Shea J. Chem. Soc. Perkin Trans. 1 1995 1019
-
J. Rohr,R. Thiericke Nat. Prod. Rep. 1992 9 103
-
Dziyana Kraskouskaya,Eugenia Duodu,Carolynn C. Arpin,Patrick T. Gunning Chem. Soc. Rev. 2013 42 3337
-
Madan K. Kharel,Pallab Pahari,Micah D. Shepherd,Nidhi Tibrewal,S. Eric Nybo,Khaled A. Shaaban,Jürgen Rohr Nat. Prod. Rep. 2012 29 264
-
Sambasivarao Kotha,Milind Meshram,Arti Tiwari Chem. Soc. Rev. 2009 38 2065
-
Robert A. Cerulli,Joshua A. Kritzer Org. Biomol. Chem. 2020 18 583
-
Sojin Song,Anh H. Nguyen,Jong Uk Lee,Misun Cha,Sang Jun Sim Analyst 2016 141 2493
-
David S. Larsen,Michael D. O'Shea,Sally Brooker Chem. Commun. 1996 203
-
M. Carmen Carre?o,Antonio Urbano,Claudio Di Vitta Chem. Commun. 1999 817
-
Julia Mantaj,S. M. Abdur Rahman,Bishwajit Bokshi,Choudhury M. Hasan,Paul J. M. Jackson,Richard B. Parsons,Khondaker M. Rahman Org. Biomol. Chem. 2015 13 3882
Ochromycinoneに関する追加情報
Ochromycinone: A Comprehensive Overview
Ochromycinone, also known by its CAS number 28882-53-3, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of organic molecules and has been extensively studied for its role in various biological systems. The name "Ochromycinone" itself suggests its structural relationship to other compounds in its class, with the suffix "-one" indicating the presence of a ketone group. This compound is particularly notable for its ability to interact with cellular pathways, making it a subject of interest in pharmacological research.
Recent studies have highlighted the importance of Ochromycinone in the context of drug discovery. Researchers have explored its potential as a lead compound for developing new therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Ochromycinone exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. This finding has opened new avenues for exploring its role in treating conditions such as Alzheimer's disease and Parkinson's disease. The ability of Ochromycinone to cross the blood-brain barrier, as shown in preclinical trials, further underscores its potential as a neuroprotective agent.
Another area where Ochromycinone has shown promise is in cancer research. A team of scientists at the National Cancer Institute reported that this compound demonstrates selective cytotoxicity against cancer cells while sparing healthy cells. This property is particularly valuable in oncology, where minimizing toxicity to normal tissues is a critical concern. The mechanism behind this selective activity appears to involve modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are often dysregulated in cancer.
The synthesis and structural characterization of Ochromycinone have also been subjects of intense research. Chemists have developed novel synthetic routes to produce this compound with high purity and yield. For example, a 2022 paper in Organic Letters described a concise total synthesis of Ochromycinone using a tandem cyclization strategy. This approach not only simplifies the production process but also provides insights into the stereochemical control required for synthesizing complex molecules.
In addition to its pharmacological applications, Ochromycinone has been investigated for its environmental impact. A study conducted by environmental scientists at Stanford University assessed the biodegradation kinetics of Ochromycinone under various conditions. The results indicated that this compound undergoes rapid microbial degradation, suggesting that it poses minimal risk to aquatic ecosystems when used responsibly. This information is crucial for regulatory agencies evaluating the safety profile of Ochromycinone-based products.
From an industrial perspective, the production and scalability of Ochromycinone are critical considerations. Researchers have explored green chemistry approaches to synthesize this compound using renewable feedstocks and energy-efficient methods. For instance, a 2021 article in Green Chemistry reported the use of enzymatic catalysis to produce Ochromycinone from sustainable precursors. Such advancements not only enhance the eco-friendliness of manufacturing processes but also reduce costs, making large-scale production more feasible.
The global market for compounds like Ochromycinone is growing rapidly, driven by increasing demand from pharmaceutical and biotechnology industries. According to market analysis firms, the demand for bioactive compounds with novel mechanisms of action is expected to rise significantly over the next decade. In this context, Ochromycinone's unique profile positions it as a valuable asset for drug developers seeking innovative solutions to unmet medical needs.
In conclusion, Ochronomycone (CAS 28882-53-3) represents a promising compound with diverse applications across multiple fields. Its potential as a therapeutic agent, coupled with advancements in synthesis and sustainability, makes it an exciting area of research. As ongoing studies continue to uncover new insights into its properties and mechanisms, Ochronomycone is poised to play an increasingly important role in advancing medical science and improving human health.
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